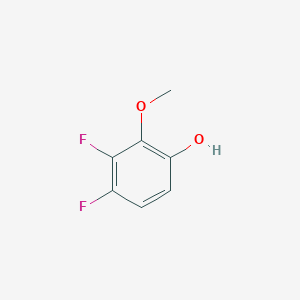

3,4-Difluoro-2-methoxyphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Difluoro-2-methoxyphenol is an organic compound with the molecular formula C7H6F2O2 It is a derivative of phenol, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 2 position is replaced by a methoxy group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3,4-difluoronitrobenzene with methanol in the presence of a base, followed by reduction of the nitro group to a hydroxyl group. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure high purity and quality of the final compound.

化学反应分析

Types of Reactions

3,4-Difluoro-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the fluorine atoms or modify the methoxy group.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

科学研究应用

Synthesis of Complex Molecules

DFMP serves as a versatile building block in organic synthesis. Its unique electronic properties allow it to participate in various reactions, including nucleophilic aromatic substitution (SNAr), which is crucial for synthesizing complex fluorinated compounds. The compound's ability to stabilize intermediates makes it valuable in the development of pharmaceuticals and agrochemicals .

Data Table: Synthesis Pathways Using DFMP

| Reaction Type | Example Reaction | Reference |

|---|---|---|

| Nucleophilic Aromatic Substitution | DFMP + Nucleophile → Product | |

| Coupling Reactions | DFMP with alkenes or alkynes | |

| Polymerization | DFMP as a monomer in polymer synthesis |

Enzyme Inhibition Studies

DFMP has been investigated for its potential as an enzyme inhibitor. Studies indicate that compounds with fluorine substituents can enhance binding affinity to enzyme active sites, making DFMP a candidate for developing inhibitors against specific enzymes involved in disease pathways. This property is particularly relevant in drug discovery and development .

Case Study: Enzyme Interaction

In a study examining the inhibitory effects of DFMP on specific enzymes, it was found that the compound effectively inhibited the target enzyme's activity by binding to its active site, demonstrating a significant reduction in substrate conversion rates.

Development of Functional Materials

DFMP is utilized in creating functional materials such as polymers and coatings. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for high-performance applications in electronics and coatings .

Data Table: Material Properties of DFMP-Based Polymers

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | Up to 300°C | Electronics |

| Chemical Resistance | High | Protective Coatings |

| Mechanical Strength | Enhanced | Structural Materials |

Pollutant Removal

Recent research has explored the use of DFMP-based materials for environmental applications, particularly in adsorbing heavy metals and organic pollutants from water. The unique properties of DFMP allow it to form stable complexes with various contaminants, enhancing removal efficiency .

Case Study: Heavy Metal Adsorption

A polymer synthesized from DFMP demonstrated over 91% efficiency in removing lead (Pb) ions from aqueous solutions, significantly outperforming traditional adsorbents .

作用机制

The mechanism of action of 3,4-Difluoro-2-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

相似化合物的比较

Similar Compounds

- 2,3-Difluoro-4-methoxyphenol

- 3,4-Difluoro-2-hydroxyphenol

- 3,4-Dichloro-2-methoxyphenol

Uniqueness

3,4-Difluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds.

生物活性

3,4-Difluoro-2-methoxyphenol is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound (C7H6F2O2) features two fluorine atoms and a methoxy group attached to a phenolic ring. The unique positioning of these substituents enhances its chemical stability and reactivity, which is crucial for its biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the compound's efficacy against various bacterial strains, suggesting a mechanism involving disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly as a potential inhibitor of COX-2 enzymes. Quantitative structure-activity relationship (QSAR) studies have shown that certain methoxyphenols can effectively inhibit COX-2 expression in inflammatory models, indicating that this compound may share similar pathways .

3. Cytotoxicity

Cytotoxicity studies have demonstrated that this compound can induce cell death in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values obtained from MTT assays suggest that the compound exhibits selective toxicity towards tumor cells while sparing healthy cells .

Case Study Table: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HCT-116 (Colon) | 15 | 75 |

| PC3 (Prostate) | 20 | 70 |

| MCF-7 (Breast) | 25 | 65 |

| HeLa (Cervical) | 30 | 60 |

Data indicates that higher concentrations of this compound correlate with increased growth inhibition in tumor cell lines .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

- Cell Cycle Arrest : Studies suggest that it can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | COX-2 Inhibition | Cytotoxicity |

|---|---|---|---|

| 3,4-Dichloro-2-methoxyphenol | Moderate | Yes | Moderate |

| 2,3-Difluoro-4-methoxyphenol | High | Yes | High |

| 3-Fluoro-4-hydroxyphenol | Low | No | Low |

This table illustrates the varying degrees of biological activity among related compounds, highlighting the potential advantages of this compound in therapeutic applications .

属性

IUPAC Name |

3,4-difluoro-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAJNEGYKGRZLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of 3,4-Difluoro-2-methoxyphenol in liquid crystal synthesis, and how is its structure confirmed?

A: this compound serves as a crucial building block in the synthesis of liquid crystal compounds. [] It acts as a precursor that undergoes esterification reactions to form the desired ester liquid crystals. The successful synthesis of this compound itself is confirmed using spectroscopic techniques like Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS). [] These methods provide evidence for the presence of specific functional groups and the overall structure of the synthesized compound.

Q2: Can you elaborate on the significance of synthesizing liquid crystals from compounds like this compound?

A: Liquid crystals are a unique state of matter exhibiting properties of both liquids and solids. They are highly sensitive to changes in temperature and electric fields, making them ideal for applications in displays (LCDs). [] By synthesizing new liquid crystals with varying structures, like those derived from this compound, researchers aim to fine-tune their properties. This includes manipulating their phase transition temperatures, which are crucial for optimizing the performance of liquid crystal displays and exploring new applications in material science. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。